N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Screening
A study conducted by Desai, Rajpara, and Joshi (2013) explored the synthesis of compounds structurally related to "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide" and assessed their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Additionally, these compounds were tested for inhibitory action against fungi, indicating their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antiviral Evaluation of Spirothiazolidinone Derivatives
Apaydın, Loy, Stevaert, and Naesens (2020) designed and synthesized new spirothiazolidinone compounds and evaluated their antiviral activity. This research suggests the potential of such compounds in developing new classes of antiviral molecules, indicating the versatility of the spirothiazolidinone scaffold (Apaydın, Loy, Stevaert, & Naesens, 2020).
Antibacterial and Antifungal Activities of Novel Compounds
Babu, Pitchumani, and Ramesh (2013) synthesized biologically active derivatives related to "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide." These compounds were tested for antimicrobial activity against bacterial and fungal strains, showing significant activities and potential as prospective antimicrobials (Babu, Pitchumani, & Ramesh, 2013).
Potential in Treating Various Diseases
Applications in Asthma and Gastrointestinal Diseases
Norman (2008) discusses a compound structurally similar to "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide," highlighting its use in treating a range of disorders such as asthma and gastrointestinal diseases. This study illustrates the broad therapeutic potential of these compounds (Norman, 2008).
Anticancer Agent and Potential Inhibitor
Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors, exhibiting biochemical potency suitable for clinical development as an anticancer agent. This compound's ability to arrest cells in mitosis indicates its potential as a therapeutic intervention in cancer treatment (Theoclitou et al., 2011).
Other Relevant Applications
- Chemical Structure Analysis and Drug Leads: Park, Kahn, Tumer, and Pang (2012) report on the chemical structure of a compound related to "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide," highlighting the importance of accurate chemical characterization in drug development. This study underlines the significance of understanding the chemical structure for developing effective therapeutic agents (Park, Kahn, Tumer, & Pang, 2012).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-6-2-3-9-16(13)17(20)18-14-7-4-8-15(12-14)19-10-5-11-23(19,21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHGMYSDCOLFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.